molecular formula C13H15F3N2O3S B5246608 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide

Cat. No.: B5246608
M. Wt: 336.33 g/mol
InChI Key: BAQSTMRPLRCVRJ-UHFFFAOYSA-N
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Description

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is known to enhance the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The key steps include:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride to form the N-methylsulfonyl derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent.

    Acylation: The final step involves acylation with prop-2-enylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N-Butyl-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Uniqueness

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and N-methylsulfonyl groups enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c1-3-7-17-12(19)9-18(22(2,20)21)11-6-4-5-10(8-11)13(14,15)16/h3-6,8H,1,7,9H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQSTMRPLRCVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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